2-(3-Ethoxyoxan-4-yl)propan-1-amine
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Overview
Description
2-(3-Ethoxyoxan-4-yl)propan-1-amine is an organic compound that belongs to the class of primary amines It features a propan-1-amine group attached to a 3-ethoxyoxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing primary amines, including 2-(3-Ethoxyoxan-4-yl)propan-1-amine, is the Gabriel synthesis. This method involves the use of phthalimide as a protected amine, which undergoes nucleophilic substitution with an alkyl halide, followed by hydrolysis to liberate the primary amine . Another approach is the reductive amination of aldehydes or ketones, where the carbonyl compound reacts with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of primary amines often involves the alkylation of ammonia with alcohols or alkyl halides under high pressure and temperature conditions. Catalysts such as Lewis acids (e.g., ferric chloride) are used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyoxan-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.
Major Products
Oxidation: Nitro compounds or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines or other substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound could be explored for its potential pharmacological properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyoxan-4-yl)propan-1-amine depends on its specific application. In general, primary amines can act as nucleophiles, participating in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethylhexoxy)propan-1-amine: This compound has a similar structure but features a 2-ethylhexyl group instead of a 3-ethoxyoxan-4-yl moiety.
Propylamine: A simpler primary amine with a straight-chain structure.
Uniqueness
2-(3-Ethoxyoxan-4-yl)propan-1-amine is unique due to the presence of the 3-ethoxyoxan-4-yl group, which can impart distinct chemical and physical properties compared to other primary amines
Properties
IUPAC Name |
2-(3-ethoxyoxan-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-13-10-7-12-5-4-9(10)8(2)6-11/h8-10H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVWHXZCJCCCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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